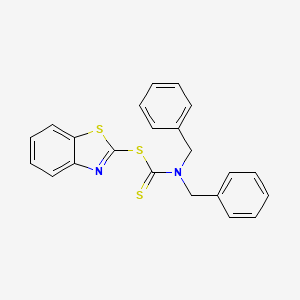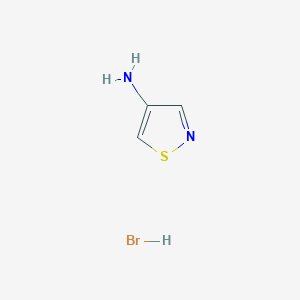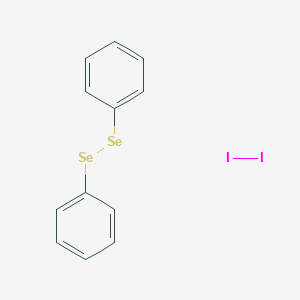
Acetanilide, 3'-(2-(bis(2-chloroethyl)amino)ethyl)-4'-ethoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetanilide, 3’-(2-(bis(2-chloroethyl)amino)ethyl)-4’-ethoxy- is a complex organic compound that belongs to the class of nitrogen mustards. These compounds are known for their cytotoxic properties and have been extensively studied for their potential applications in chemotherapy and other medical treatments. The compound’s structure includes an acetanilide core with additional functional groups that enhance its reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetanilide, 3’-(2-(bis(2-chloroethyl)amino)ethyl)-4’-ethoxy- typically involves multiple steps, starting with the preparation of the acetanilide core. This is followed by the introduction of the bis(2-chloroethyl)amino group and the ethoxy group. Common reagents used in these reactions include acetic anhydride, aniline, and ethyl chloroformate. The reaction conditions often involve refluxing the reactants in an appropriate solvent, such as ethanol or methanol, under controlled temperatures and pressures to ensure high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and reduced production costs. Additionally, the use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Acetanilide, 3’-(2-(bis(2-chloroethyl)amino)ethyl)-4’-ethoxy- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding N-oxides.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The chloroethyl groups can be substituted with other nucleophiles, such as thiols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium thiolate. The reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, secondary amines, and substituted derivatives with various functional groups
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a precursor for the synthesis of other complex organic compounds.
Biology: The compound’s cytotoxic properties make it a valuable tool for studying cell biology and cancer research.
Industry: The compound can be used in the production of specialized polymers and other materials with unique properties.
Wirkmechanismus
The mechanism of action of Acetanilide, 3’-(2-(bis(2-chloroethyl)amino)ethyl)-4’-ethoxy- involves the alkylation of DNA. The bis(2-chloroethyl)amino group forms highly reactive intermediates that can covalently bind to DNA, leading to cross-linking and strand breaks. This disrupts the replication and transcription processes, ultimately resulting in cell death. The compound primarily targets rapidly dividing cells, making it effective against certain types of cancer.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chlorambucil: Another nitrogen mustard used in chemotherapy.
Cyclophosphamide: A widely used chemotherapeutic agent with similar DNA-alkylating properties.
Melphalan: Known for its use in treating multiple myeloma and ovarian cancer.
Uniqueness
Acetanilide, 3’-(2-(bis(2-chloroethyl)amino)ethyl)-4’-ethoxy- is unique due to its specific structural modifications, which enhance its reactivity and biological activity. The presence of the ethoxy group and the acetanilide core differentiates it from other nitrogen mustards, potentially leading to different pharmacokinetics and therapeutic profiles.
Eigenschaften
CAS-Nummer |
101651-57-4 |
|---|---|
Molekularformel |
C16H24Cl2N2O2 |
Molekulargewicht |
347.3 g/mol |
IUPAC-Name |
N-[3-[2-[bis(2-chloroethyl)amino]ethyl]-4-ethoxyphenyl]acetamide |
InChI |
InChI=1S/C16H24Cl2N2O2/c1-3-22-16-5-4-15(19-13(2)21)12-14(16)6-9-20(10-7-17)11-8-18/h4-5,12H,3,6-11H2,1-2H3,(H,19,21) |
InChI-Schlüssel |
ZRNOPPYCTRPPCB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)NC(=O)C)CCN(CCCl)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


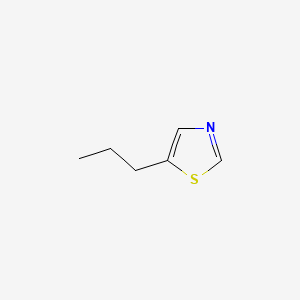
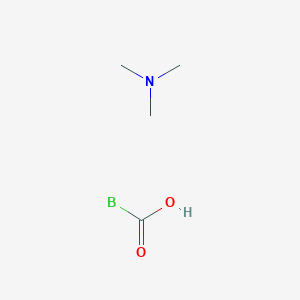

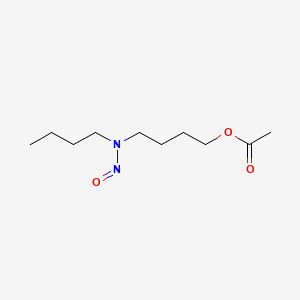
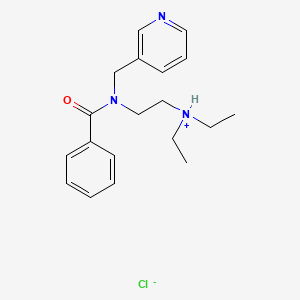
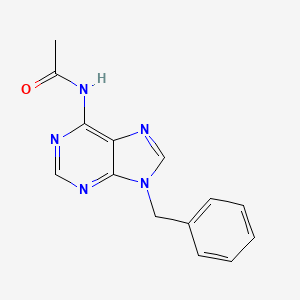
![4-[(E)-(4-dimethylaminophenyl)iminomethyl]-N,N-dimethylaniline](/img/structure/B15344505.png)

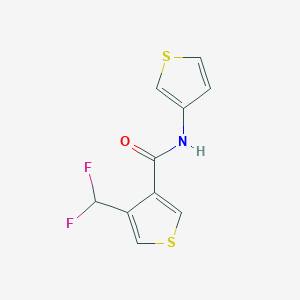
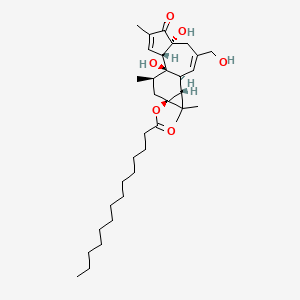
![4-[3-(3-benzyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)propyl]morpholine;trihydrate;trihydrochloride](/img/structure/B15344554.png)
